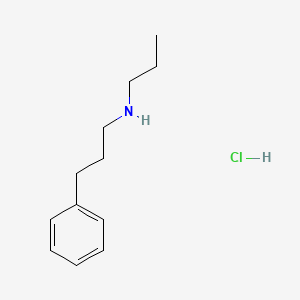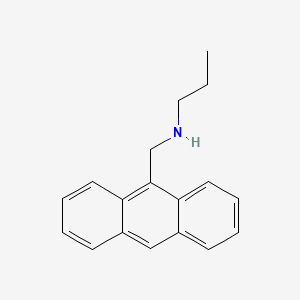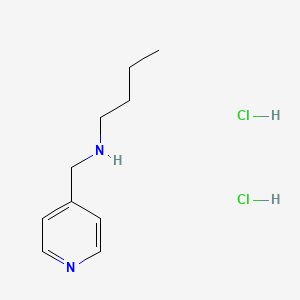
(3-Phenylpropyl)(propyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Phenylpropyl)(propyl)amine hydrochloride is a synthetic compound. It has a linear formula of C6H5(CH2)3NH2 . The molecular weight is 135.21 .
Molecular Structure Analysis
The molecular structure of (3-Phenylpropyl)(propyl)amine hydrochloride is represented by the linear formula C6H5(CH2)3NH2 . The molecular weight is 135.21 .Chemical Reactions Analysis
Amines like (3-Phenylpropyl)(propyl)amine hydrochloride can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their classification . Amines typically have three bonds and one pair of lone pair electrons . This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Aplicaciones Científicas De Investigación
Biodegradation and Catabolism
(3-Phenylpropyl)(propyl)amine hydrochloride is related to the chemical family of aromatic compounds and amines, which have been extensively studied for their biodegradation and catabolic pathways. Research on Escherichia coli demonstrates its capability to utilize various aromatic compounds and amines as sole carbon and energy sources. This includes the catabolism of aromatic acids and amines such as phenylacetic acid, phenylpropionic acid, and related amines, highlighting a biochemical pathway for the degradation of similar structures (Díaz et al., 2001).
Anticancer Properties
Cinnamic acid derivatives, structurally related to (3-Phenylpropyl)(propyl)amine hydrochloride, have garnered interest in medicinal research for their anticancer potentials. These derivatives have been explored for their synthesis, biological evaluation, and antitumor efficacy, indicating a potential area of investigation for (3-Phenylpropyl)(propyl)amine hydrochloride in cancer therapy (De, Baltas, & Bedos-Belval, 2011).
Advanced Oxidation Processes for Degradation
Studies on the degradation of nitrogen-containing hazardous compounds, including aromatic amines, emphasize the effectiveness of advanced oxidation processes (AOPs). This suggests that (3-Phenylpropyl)(propyl)amine hydrochloride could potentially be subjected to similar treatment methods for environmental detoxification purposes (Bhat & Gogate, 2021).
Application in Biomolecule Immobilization
Research on plasma methods for generating chemically reactive surfaces for biomolecule immobilization identifies amines as crucial functional groups. Aminated surfaces, including those possibly derived from (3-Phenylpropyl)(propyl)amine hydrochloride, have been used for bio-interface applications, suggesting its potential in creating surfaces for cell colonization and protein immobilization (Siow et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of (3-Phenylpropyl)(propyl)amine hydrochloride are Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of cellular functions.
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2 . The interaction with these targets may lead to changes in their activity, potentially influencing various biological processes.
Propiedades
IUPAC Name |
3-phenyl-N-propylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h3-5,7-8,13H,2,6,9-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVMYQHQDBKOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylpropyl)(propyl)amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B6344032.png)

![1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B6344038.png)
![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)
![N,N-Diethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344043.png)
![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344057.png)

![Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride](/img/structure/B6344084.png)
![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)
![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
amine hydrochloride](/img/structure/B6344130.png)